Ethyl palmitoleate

Vue d'ensemble

Description

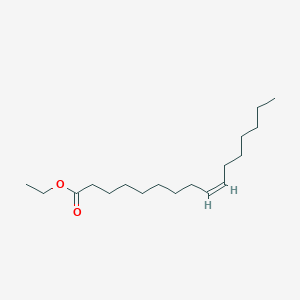

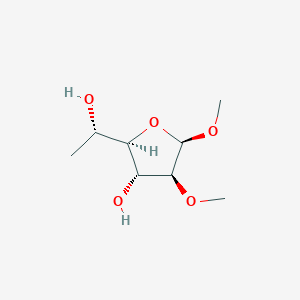

Ethyl palmitoleate is an ester derived from palmitoleic acid and ethanol. It is a long-chain fatty acid ethyl ester with the molecular formula C18H34O2 and a molecular weight of 282.46 g/mol . This compound is known for its presence in various natural sources, including macadamia oil and sea buckthorn oil, where it contributes to the lipid profile .

Applications De Recherche Scientifique

Ethyl palmitoleate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

Biology: Studied for its role in cellular metabolism and lipid signaling pathways.

Medicine: Investigated for its potential anti-inflammatory and insulin-sensitizing effects.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties

Mécanisme D'action

Target of Action

Ethyl palmitoleate is a long-chain fatty acid ethyl ester . Its primary targets are the metabolic processes in the body. It is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 .

Mode of Action

This compound interacts with its targets by regulating different metabolic processes. It has been described as a lipokine, a lipid hormone that can regulate systemic metabolism . It is known to increase insulin sensitivity in muscle, stimulate β cell proliferation, prevent endoplasmic reticulum stress, and regulate lipogenic activity in white adipocytes .

Biochemical Pathways

The synthesis of this compound involves the conversion of palmitic acid into palmitoleic acid via the action of stearoyl-CoA desaturase-1 . This process affects various metabolic pathways, including those involved in diabetes, cardiovascular disease, and nonalcoholic fatty liver disease .

Pharmacokinetics

It is known that circulating levels of palmitoleate are proportional to fat mass and total nefa levels .

Result of Action

The action of this compound results in various molecular and cellular effects. It has been shown to have beneficial effects on metabolic diseases such as diabetes, cardiovascular disease, and nonalcoholic fatty liver disease . It is also known to prevent the decrease in insulin sensitivity associated with excess palmitate .

Safety and Hazards

Ethyl palmitoleate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ethyl palmitoleate is involved in various biochemical reactions. It is one of the fatty acid ethyl esters that increase cytosolic Ca2+ concentration, leading to pancreatic acinar cell injury due to excessive consumption of ethanol

Cellular Effects

This compound has been shown to have diverse effects on cells. For instance, it has been associated with an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes . It also alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to cause sustained, concentration-dependent increases in Ca2+ that can lead to cell death

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study where mice received two injections of this compound (165 mg/kg) and ethanol (1.35 g/kg) at a 1-hour interval, it was found that the infusion of fatty acid ethyl esters causes features of acute pancreatitis

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1

Transport and Distribution

It is known to alter the membrane affinity of the substrate protein, which can change its localization or accumulation

Subcellular Localization

It is known to alter the membrane affinity of the substrate protein, which can change its localization

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl palmitoleate can be synthesized through the esterification of palmitoleic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where palmitoleic acid and ethanol are heated together in the presence of the catalyst until the ester is formed .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is often purified through distillation or chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl palmitoleate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated products.

Reduction: It can be reduced to form saturated esters.

Substitution: It can participate in substitution reactions where the ethoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Epoxides, hydroxylated esters.

Reduction: Saturated ethyl esters.

Substitution: Various substituted esters depending on the reagents used.

Comparaison Avec Des Composés Similaires

Ethyl oleate: Another long-chain fatty acid ethyl ester derived from oleic acid.

Ethyl linoleate: Derived from linoleic acid, known for its role in skin health.

Ethyl stearate: A saturated fatty acid ethyl ester derived from stearic acid.

Uniqueness: Ethyl palmitoleate is unique due to its monounsaturated nature, which imparts distinct biological activities compared to its saturated and polyunsaturated counterparts. Its ability to modulate lipid metabolism and exhibit anti-inflammatory properties sets it apart from other similar compounds .

Propriétés

IUPAC Name |

ethyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELGPLUONQGOHF-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316159 | |

| Record name | Ethyl palmitoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56219-10-4 | |

| Record name | Ethyl palmitoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56219-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl palmitoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056219104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl palmitoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (Z)-hexadec-9-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PALMITOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE2016H5BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Ethyl palmitoleate in insect communication?

A1: Research suggests that this compound might play a role in the sexual communication of certain insect species. For instance, in the fruit fly Bactrocera frauenfeldi, this compound was identified as a moderate component of volatile compounds found in female rectal glands, which are known to release pheromones. [] While this compound itself did not elicit a strong electrophysiological response in the flies, its presence in the complex mixture of rectal gland volatiles could contribute to species recognition and mate attraction.

Q2: Can this compound be considered a biomarker for prenatal alcohol exposure?

A2: Yes, this compound, along with other fatty acid ethyl esters (FAEEs), is being investigated as a potential biomarker for fetal alcohol exposure. Studies have detected elevated levels of this compound in meconium samples from alcohol-exposed newborns. [, ] The presence and concentration of this compound in meconium could provide valuable information about prenatal alcohol exposure and potentially aid in the early identification of infants at risk for fetal alcohol spectrum disorders.

Q3: Is this compound found naturally in any food sources?

A3: Yes, this compound is found naturally in various food sources. It has been identified as a volatile compound in Chinese dates, contributing to their distinct aroma profile. [] Additionally, it's been detected in American persimmons (Diospyros virginiana L.) fruits, where it likely contributes to the fruit's overall aroma profile and potentially plays a role in reducing astringency. []

Q4: Can bacteria be engineered to produce this compound for biodiesel production?

A4: Yes, researchers have successfully engineered Escherichia coli bacteria to produce this compound as part of a mixture referred to as "Microdiesel." [] By introducing genes from other organisms, the engineered E. coli can produce ethanol and then esterify it with fatty acids, leading to the formation of this compound and other fatty acid ethyl esters (FAEEs). This approach holds promise for the sustainable production of biodiesel-like fuels from renewable resources.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H34O2. Its molecular weight is 282.46 g/mol.

Q6: What analytical techniques are commonly used to identify and quantify this compound?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound. [, , , ] This method separates volatile compounds based on their boiling points and identifies them based on their mass-to-charge ratio. Headspace solid-phase microextraction (HS-SPME) is often employed as a sample preparation technique prior to GC-MS analysis for efficient extraction of volatile compounds like this compound. []

Q7: Has this compound been found in any pharmaceutical formulations?

A8: While this compound itself hasn't been widely incorporated into pharmaceutical formulations, it's been identified as a component of Zhitong Huazheng capsules, a traditional Chinese medicine. [] This suggests potential pharmaceutical applications, but further research is needed to understand its specific pharmacological effects and potential therapeutic benefits.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)

![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)

![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)

![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)